[(s)-3-Oxocyclohexyl]acetic acid
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Overview
Description
[(S)-3-oxocyclohexyl]acetic acid is an oxo monocarboxylic acid that is acetic acid in with one of the methyl hydrogens is replaced by a 3-oxocyclohexyl group (the S-enantiomer). It has a role as a bacterial xenobiotic metabolite. It is an oxo monocarboxylic acid and an alicyclic ketone.
Scientific Research Applications
Enantioselective Synthesis
[(S)-3-Oxocyclohexyl]acetic acid and its enantiomers play a significant role in enantioselective synthesis. Vamos and Kobayashi (2008) reported the scalable preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid, achieving enantiomerically pure forms, highlighting their importance in chiral chemistry and potential applications in pharmaceuticals and fine chemicals (Vamos & Kobayashi, 2008).
Catalysis in Organic Synthesis
This compound is also significant in catalysis, particularly in asymmetric synthesis. For instance, Overvoorde et al. (2015) demonstrated its use in an asymmetric β-carboline synthesis via a Pictet-Spengler reaction, emphasizing its utility in developing stereoselective catalytic processes (Overvoorde et al., 2015).
Plant Biochemistry and Phytohormone Analysis
In the field of plant biochemistry, Schmelz et al. (2003) utilized similar compounds in their work on phytohormones, phytotoxins, and volatile organic compounds in plants. Their approach to analyzing complex plant biochemical interactions showcases the relevance of such compounds in plant science research (Schmelz et al., 2003).
Synthesis of Alkaloid Intermediates
Juma et al. (2008) explored the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, using derivatives of (2,4-dioxocyclohex-1-yl)acetic acid, demonstrating its role in synthesizing complex alkaloids, which are crucial in medicinal chemistry (Juma et al., 2008).
Atmospheric Chemistry
In atmospheric chemistry, Wang et al. (2007) investigated the chemistry of carboxylic acids, including compounds similar to this compound, in aerosols. This research contributes to understanding atmospheric processes and pollution sources (Wang et al., 2007).
Industrial Applications
Periana et al. (2003) discussed the catalytic oxidative condensation of methane to acetic acid, showcasing industrial applications of carboxylic acid synthesis from simple hydrocarbons (Periana et al., 2003).
CO2 Reduction Research
Research by Santos-Carballal et al. (2020) on CO2 reduction to acetic acid on the greigite Fe3S4{111} surface, highlights the role of similar compounds in environmental chemistry and sustainable technologies (Santos-Carballal et al., 2020).
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-[(1S)-3-oxocyclohexyl]acetic acid |
InChI |
InChI=1S/C8H12O3/c9-7-3-1-2-6(4-7)5-8(10)11/h6H,1-5H2,(H,10,11)/t6-/m0/s1 |
InChI Key |
RYTWPAUCABOYJP-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@@H](CC(=O)C1)CC(=O)O |
SMILES |
C1CC(CC(=O)C1)CC(=O)O |
Canonical SMILES |
C1CC(CC(=O)C1)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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